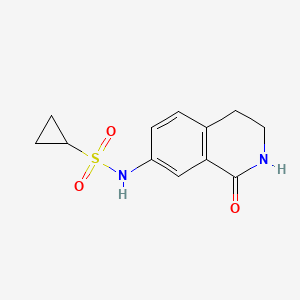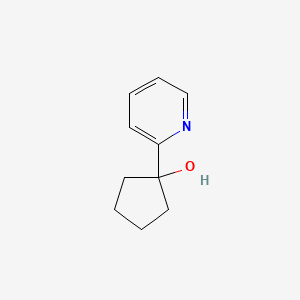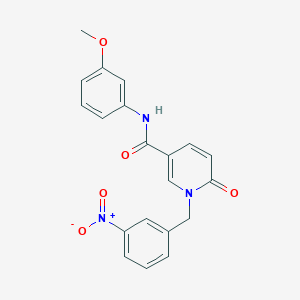![molecular formula C16H22N2O3 B2985952 N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361749-85-9](/img/structure/B2985952.png)
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide, also known as Bimatoprost, is a synthetic prostamide analog that has been used in the treatment of glaucoma and ocular hypertension. Bimatoprost is a highly effective drug that has been approved by the FDA for the treatment of these eye conditions.
Mécanisme D'action
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide works by activating the prostamide receptors in the eye, which increases the outflow of aqueous humor from the eye. This results in a reduction in intraocular pressure, which is the primary mechanism of action of this compound. This compound also stimulates the growth of eyelashes by increasing the number of hairs in the growth phase of the hair cycle.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. This compound has been shown to increase the production of nitric oxide, a signaling molecule that plays a key role in the regulation of blood flow and blood pressure. This compound has also been shown to increase the production of collagen, a protein that is essential for the health of the skin and hair.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has several advantages as a research tool, including its high potency, specificity, and selectivity. This compound is also relatively easy to synthesize, making it readily available for use in research studies. However, there are some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide in scientific research. One area of research is the development of new treatments for glaucoma and ocular hypertension that are based on the mechanism of action of this compound. Another area of research is the use of this compound in the treatment of other eye conditions, such as macular degeneration and diabetic retinopathy. Additionally, this compound may have potential applications in the treatment of skin and hair disorders, such as alopecia and psoriasis.
Méthodes De Synthèse
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 17-phenyltrinor-prostaglandin E2 with 3-butyn-1-ol, followed by a series of chemical reactions, including bromination, reduction, and protection, to produce the final product, this compound.
Applications De Recherche Scientifique
N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide has been widely used in scientific research for its various biological and physiological effects. One of the primary applications of this compound is in the treatment of glaucoma and ocular hypertension. This compound has been shown to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound has also been used in the treatment of eyelash hypotrichosis, a condition characterized by the loss of eyelashes.
Propriétés
IUPAC Name |
N-[2-(3-butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-11(3)13-9-12(7-8-14(13)19)17-15(20)10-18(4)16(21)6-2/h6-9,11,19H,2,5,10H2,1,3-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVETXDKARMQNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)

![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2985890.png)

